

2,3-Dichloro-1-propanol solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-1-propanol

Cat. No.: B139626

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-1-propanol

This technical guide provides a comprehensive overview of the solubility of **2,3-dichloro-1-propanol** in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on the physicochemical properties of this compound.

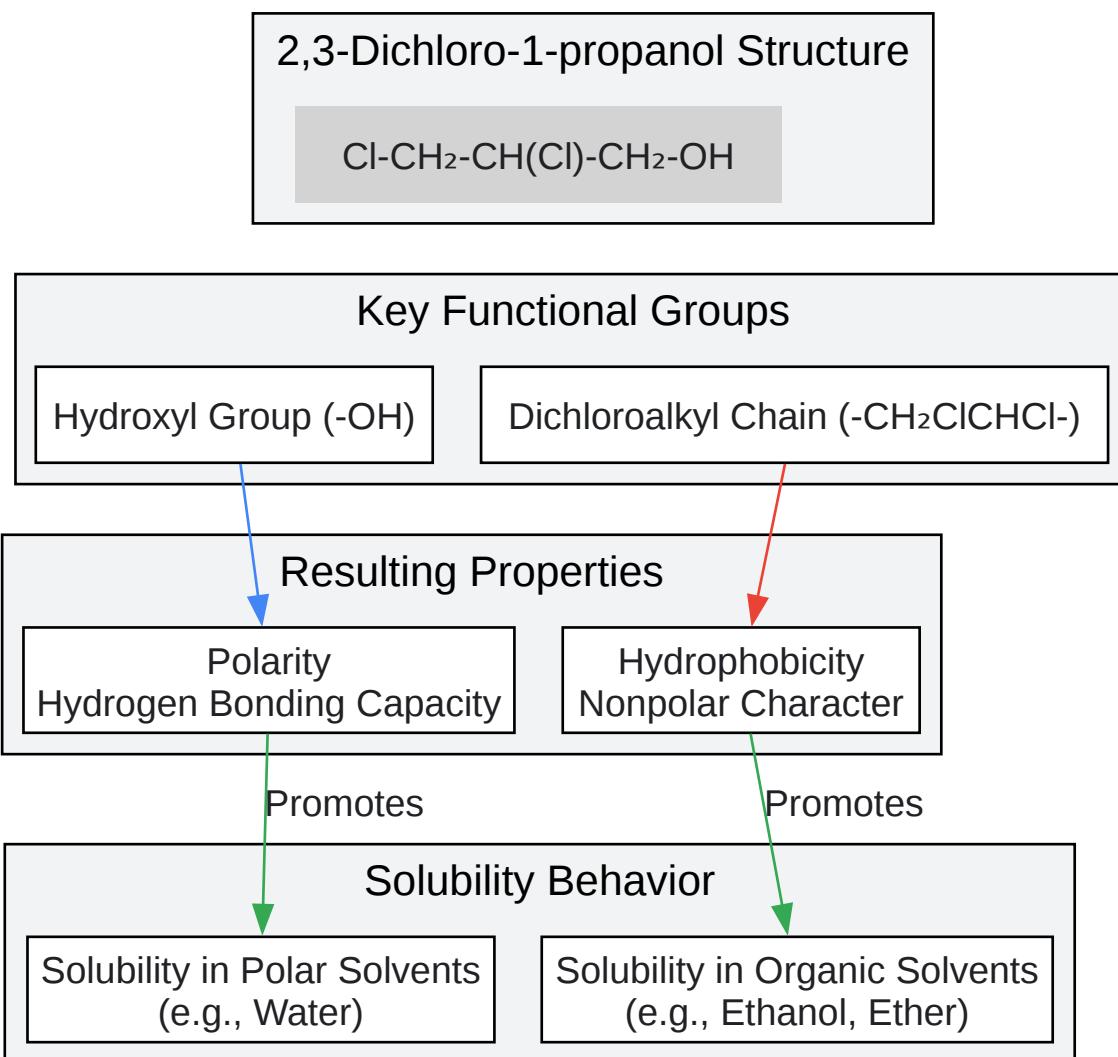
Introduction to 2,3-Dichloro-1-propanol

2,3-Dichloro-1-propanol (CAS No: 616-23-9) is a colorless, viscous liquid with an ethereal odor.^{[1][2]} It is a halogenated alcohol and an isomer of dichloropropanol.^{[1][3]} With a molecular formula of $C_3H_6Cl_2O$ and a molecular weight of 128.99 g/mol, its structure contains both polar (hydroxyl group) and nonpolar (chlorinated alkyl chain) features, which dictate its solubility behavior.^[1] This compound is utilized as a solvent for hard resins and nitrocellulose and as a chemical intermediate in the synthesis of various other compounds.^{[1][3]}

Solubility Profile

The solubility of a substance is a critical parameter in various scientific and industrial applications, including reaction chemistry, formulation development, and environmental fate assessment. The molecular structure of **2,3-dichloro-1-propanol**, featuring a polar hydroxyl (-OH) group and two chlorine atoms, allows for a degree of solubility in both polar and non-polar solvents.

Data Presentation


The following table summarizes the available quantitative and qualitative solubility data for **2,3-dichloro-1-propanol** in water and common organic solvents.

Solvent	CAS No.	Formula	Solubility	Temperature (°C)
Water	7732-18-5	H ₂ O	1-10 g/L (Slightly Soluble)[1][3][4]	Not Specified
Ethanol	64-17-5	C ₂ H ₅ OH	Soluble[2][5]	Not Specified
Acetone	67-64-1	C ₃ H ₆ O	Soluble[2][5]	Not Specified
Diethyl Ether	60-29-7	(C ₂ H ₅) ₂ O	Soluble[2][5]	Not Specified

Structural Influence on Solubility

The solubility characteristics of **2,3-dichloro-1-propanol** are a direct consequence of its molecular structure. The interplay between its polar and nonpolar components governs its miscibility with different types of solvents.

Logical Relationship: Structure and Solubility

[Click to download full resolution via product page](#)

Caption: Influence of functional groups on solubility.

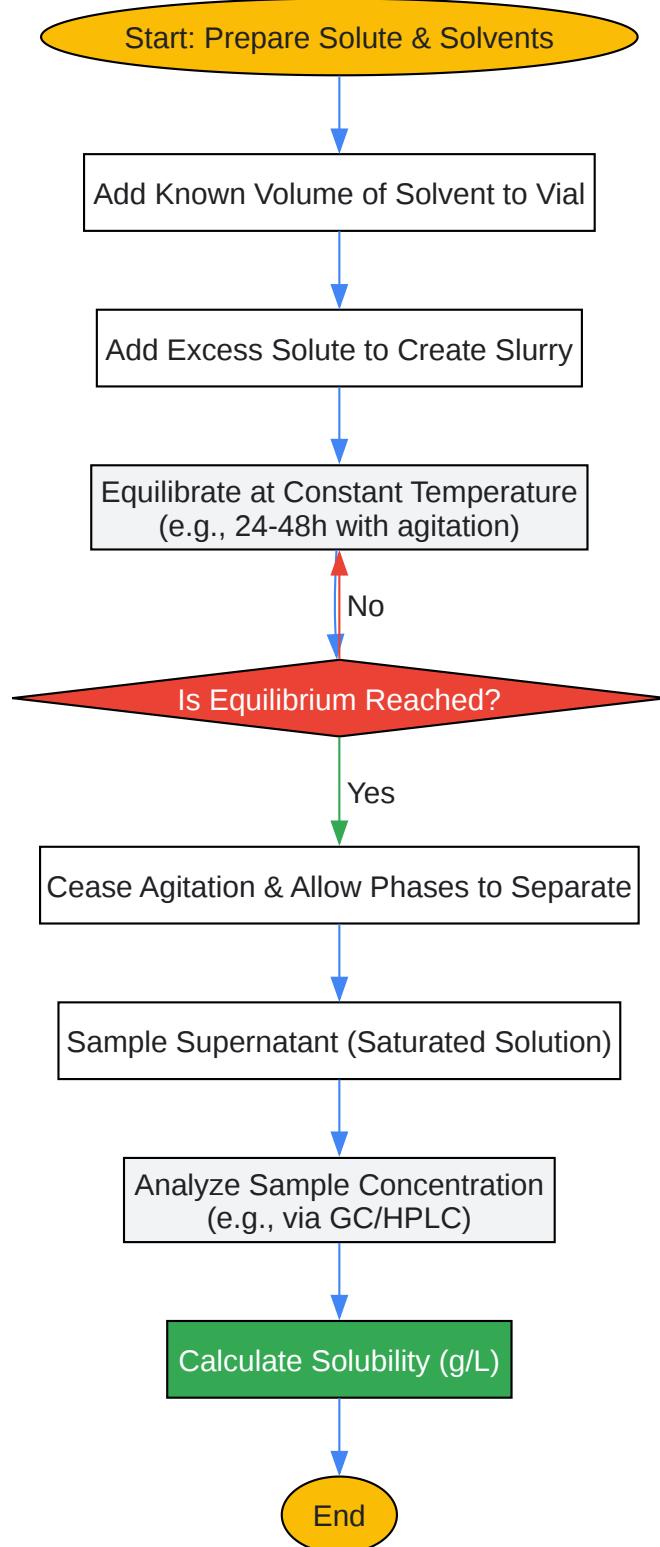
Experimental Protocol for Solubility Determination

While specific experimental details for **2,3-dichloro-1-propanol** are not readily available in the searched literature, a general methodology for determining the solubility of a liquid compound is presented below. This protocol is based on standard laboratory techniques.^[6]

Objective: To determine the qualitative and quantitative solubility of **2,3-dichloro-1-propanol** in various solvents.

Materials:

- **2,3-Dichloro-1-propanol** (solute)
- Solvents (e.g., deionized water, ethanol, acetone, diethyl ether)
- Small, sealable test tubes or vials
- Graduated or micropipettes
- Vortex mixer
- Analytical balance
- Constant temperature bath or shaker


Part A: Qualitative Solubility Determination

- Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.[6]
- Solute Addition: Carefully add a small, measured amount of **2,3-dichloro-1-propanol** (e.g., 0.05 mL) to the solvent.[6]
- Mixing: Seal the test tube and agitate it vigorously for 30-60 seconds using a vortex mixer to ensure thorough mixing.[6]
- Observation: Allow the mixture to stand and observe the result.
 - Soluble: The solute completely dissolves, forming a clear, single homogeneous phase.[6]
 - Partially Soluble: The mixture appears cloudy, or two phases are visible, but the volume of the solute phase has noticeably decreased.[6]
 - Insoluble: The solute does not dissolve, and two distinct layers remain.[6]

Part B: Quantitative Solubility Determination (Equilibrium Method)

- Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of **2,3-dichloro-1-propanol** to a known volume or mass of the solvent.[\[6\]](#)
- Equilibration: Agitate the mixture in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[6\]](#)
- Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute fully separates, forming a distinct layer. Centrifugation can be used to accelerate this process.[\[6\]](#)
- Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant. Determine the concentration of the solute in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the volume of the sample.

Experimental Workflow: Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative solubility measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. (+)-2,3-Dichloro-1-propanol | C₃H₆Cl₂O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DICHLORO-1-PROPANOL CAS#: 616-23-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,3-Dichloro-1-propanol | 616-23-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,3-Dichloro-1-propanol solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139626#2-3-dichloro-1-propanol-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com